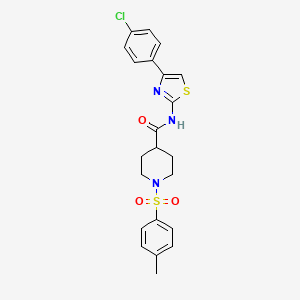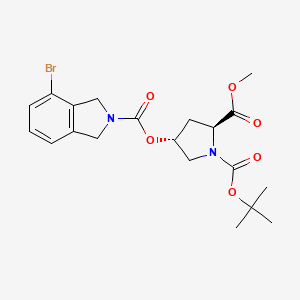![molecular formula C12H12BrNO2 B3305703 1-[3-(Bromoacetyl)phenyl]pyrrolidin-2-one CAS No. 923681-28-1](/img/structure/B3305703.png)
1-[3-(Bromoacetyl)phenyl]pyrrolidin-2-one
Vue d'ensemble
Description
“1-[3-(Bromoacetyl)phenyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 923681-28-1 . It has a molecular weight of 282.14 . The IUPAC name for this compound is 1-[3-(bromoacetyl)phenyl]-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12BrNO2/c13-8-11(15)9-3-1-4-10(7-9)14-6-2-5-12(14)16/h1,3-4,7H,2,5-6,8H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C12H12BrNO2 . It has a molecular weight of 282.13 . The compound is intended for research use only .Applications De Recherche Scientifique
Crystal Structural Insights
- Crystal Structure Analysis : The compound 1-[3-(Bromoacetyl)phenyl]pyrrolidin-2-one has structural significance, as indicated by a study on a similar compound, Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one]. The study revealed that the two phenyl rings directly attached to the pyrrolidine ring are nearly perpendicular to it. The molecule is stabilized by intra- and intermolecular hydrogen bonds, showcasing its potential for forming stable complexes (Thinagar et al., 2000).
Synthetic Chemistry and Reactions
Synthesis of Nitrogen Heterocycles : A study involving 3-[4-(2-bromoacetyl)phenyl]-2H-chromen-2-one, a compound similar to this compound, highlighted its use in synthesizing various nitrogen heterocycles. This synthesis pathway is crucial for creating biologically active compounds, demonstrating the compound's role in medicinal chemistry (Skripskaya et al., 2013).
Antibacterial Activity of Pyrrolidine Derivatives : Another study utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a structurally related compound, to synthesize cyanopyridine derivatives with significant antimicrobial activity. This underlines the potential use of this compound in developing new antibacterial agents (Bogdanowicz et al., 2013).
Synthesis and Evaluation of Novel Pyrrolidine Derivatives : The synthesis and antimicrobial evaluation of new 4-Pyrrolidin-3-cyanopyridine derivatives, originating from compounds similar to this compound, were studied. This highlights the compound's utility in the field of drug discovery, especially for antimicrobial purposes (Gomha & Dawood, 2014).
Bioactive Compound Synthesis
- Development of Bioactive Molecules : A study focused on the synthesis of pyrrolidin-2-ones and their derivatives, noting their importance as a class of non-aromatic heterocyclic compounds found in various natural products and biologically active molecules. This research underscores the significance of this compound in synthesizing new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
Propriétés
IUPAC Name |
1-[3-(2-bromoacetyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-8-11(15)9-3-1-4-10(7-9)14-6-2-5-12(14)16/h1,3-4,7H,2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIPJGSNWJVQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923681-28-1 | |
| Record name | 1-[3-(2-bromoacetyl)phenyl]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B3305622.png)
![2-(benzylthio)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B3305623.png)

![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3305633.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B3305634.png)
![4,7,8-Trimethyl-2-pentyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3305652.png)



![4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3305689.png)
![N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305710.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dimethylbenzamide](/img/structure/B3305719.png)
